molecular formula C8H8N2O3 B1343144 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 120711-81-1

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Número de catálogo: B1343144
Número CAS: 120711-81-1
Peso molecular: 180.16 g/mol
Clave InChI: YKCFDUNYLMTXFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . It is characterized by a benzoxazine ring substituted with a nitro group at the 7th position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves a Mannich reaction, where a substituted phenol reacts with formaldehyde and an amine . The reaction conditions often include the use of a weakly basic amine, which reacts faster than a strongly basic amine . The reaction is usually carried out in a solvent such as methanol at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned Mannich reaction. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoxazine ring allows for various substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted benzoxazines .

Aplicaciones Científicas De Investigación

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various biochemical processes . The compound’s structure allows it to inhibit certain enzymes, leading to its antimicrobial and anti-inflammatory effects.

Comparación Con Compuestos Similares

  • 3,4-Dihydro-2H-1,4-benzoxazine
  • 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness: 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the nitro group at the 7th position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazine derivatives and contributes to its specific applications in research and industry .

Actividad Biológica

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a compound belonging to the benzoxazine family, characterized by a fused benzene and oxazine ring structure. The presence of a nitro group at the 7-position significantly influences its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Molecular Formula

  • C₈H₈N₂O₃

Structural Features

The compound features a benzoxazine ring with a nitro substituent that enhances its chemical reactivity and biological properties. The nitro group acts as an electron-withdrawing group, which can affect the compound's interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 100 μg/ml against tested microorganisms.
  • Antifungal Activity : It has shown efficacy against fungi such as Candida albicans, with potential applications in treating fungal infections .

Anti-inflammatory Effects

Research indicates that derivatives of benzoxazines may possess anti-inflammatory properties. The mechanism is thought to involve modulation of inflammatory pathways, though specific studies on this compound are still needed for conclusive evidence .

The mechanism of action for this compound involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions may lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for bacterial metabolism or fungal growth.
  • Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cancer progression.

Case Study: Antimicrobial Screening

In a study evaluating several benzoxazine derivatives for antimicrobial activity, this compound was tested against multiple strains of bacteria and fungi. The results indicated significant activity compared to standard antibiotics, suggesting its potential as a lead compound in drug development .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialGram-positive & Gram-negative bacteriaMIC: 6.25 - 100 μg/ml
AntifungalCandida albicansSignificant inhibition
AnticancerVarious cancer cell linesCytotoxic effects (preliminary)
Anti-inflammatoryIn vitro modelsModulation of inflammatory pathways

Propiedades

IUPAC Name

7-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCFDUNYLMTXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593572
Record name 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120711-81-1
Record name 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 7-nitro-4H-benzo[1,4]oxazin-3-one (2.9 g, 15 mmol) and borane-THF (45 ml of a 1M solution in THF, 45 mmol) in THF (40 mL) to yield the title compound as an orange solid (2.2 g, 83%). δH (CDCl3) 3.48-3.60 (2H, m), 4.20-4.32 (2H, m), 6.52 (1H, d, J 8.9 Hz), 7.69 (1H, d, J 2.4 Hz), 7.74 (1H, dd, J 8.9, 2.4 Hz). LCMS (ES+) 181 (M+H)+.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
83%

Synthesis routes and methods II

Procedure details

A suspension of 7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (300 mg, 1.545 mmol) in THF (3 mL) was treated with BH3-THF complex (15.45 mL, 15.45 mmol, 1.0 M in THF), and the resulting orange solution was refluxed overnight. The reaction was cooled in an ice-bath. MeOH (15 mL) was added, and the reaction was then concentrated. A second portion of MeOH (20 mL) was added, and the solution was refluxed for 2 hours. At this time, the reaction was concentrated, and the residue was subjected to flash chromatography on silica gel (10% EtOAc:90% hexane followed by 30% EtOAc:70% hexane). An orange solid was obtained after drying under reduced pressure. (240 mg, 86%). 1H-NMR (DMSO-d6) δ 7.68 (dd, J=2.4, 8.9 Hz, 1H), 7.54 (s, 1H), 7.47 (d, J=2.4 Hz, 1H), 6.63 (d, J=9.0 Hz, 1H), 4.15 (t, J=4.2 Hz, 2H), 3.45-3.40 (m, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
15.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Mix 7-nitro-4H-benzo[1,4]oxazin-3-one (2.00 g, 10.3 mmol) in THF (10 mL) and treat with BH3.THF (1.0M in THF, 35 mL). Heat the solution to reflux for 30 min, then cool to 0° C. and quench with 1N HCl (20 mL). Stir the solution for 30 min, then concentrate to ½ volume. Collect the orange solid, wash with water, and dry under vacuum to give the title compound (1.66 g, 89%). MS (ES+) 181.1 (M+1)+, MS (ES−) 179.2 (M−1)−. 1H NMR (400 MHz, DMSO-d6): δ 7.68 (dd, 1H, J=8.8, 2.6 Hz), 7.53 (s, 1H), 7.47 (d, 1H, J=2.6 Hz), 6.63 (d, 1H, J=9.2 Hz), 4.15 (t, 2H, J=4.4 Hz), 3.44-3.40 (m, 2H),
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods IV

Procedure details

This compound was prepared by General Method 2 from 7-nitro-2H-1,4-benzoxazin-3(4H)-one (2.0 g, 10 mmol) and borane dimethylsulfide (2.0 M in THF, 24 mL, 48 mmol) and purified on silica gel (20:1 CH2Cl2;MeOH) to afford 1.84 g (98%) of 3,4-dihydro-7-nitro-2H-1,4-benzoxazine, an orange solid. Data for 3,4-dihydro-7-nitro-2H-1,4-benzoxazine: Rf 0.76 (11.5:1 CH2Cl2:MeOH); 1H NMR (400 MHz, CDCl3) δ 7.74 (dd, 1H, J=8.7, 2.5), 7.69 (d, 1H, J=2.5), 6.52 (d, 1H, J=8.7), 4.56 (br s, 1H), 4.26 (t, 2H, J=4.4), 3.54 (td, 2H, J=4.4, 2.5)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Following Intermediate Method 4, the reaction of 2-hydroxy-4-nitroaniline with sodium hydride and 1,2-dibromoethane in N,N-dimethylformamide produces 2,3-dihydro-7-nitro-1,4-benzoxazine, (XIX). The reaction of (XIX) with sodium hydride and 2-iodopropane in N,N-dimethylformamide yields 2,3-dihydro-4-(1-methylethyl)-7-nitro-1,4-benzoxazine, (XX). Hydrogenation of (XX) with platinum oxide yielded (XXI). ##STR31##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.